Methylnaltrexone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le méthylnaltrexone est un antagoniste périphérique des récepteurs μ-opioïdes utilisé principalement pour traiter la constipation induite par les opioïdes. Contrairement aux autres antagonistes opioïdes, le méthylnaltrexone ne traverse pas la barrière hémato-encéphalique, ce qui lui permet de soulager la constipation sans affecter les effets analgésiques des opioïdes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le méthylnaltrexone est synthétisé à partir de la naltrexone par un processus de méthylation. La synthèse implique les étapes suivantes :

Conversion de la naltrexone : La naltrexone est d’abord convertie en sa forme méthiodide.

Méthodes de production industrielle

La production industrielle du méthylnaltrexone suit généralement la même voie de synthèse, mais à plus grande échelle. Le processus implique un contrôle strict des conditions réactionnelles afin de garantir un rendement et une pureté élevés. Le produit final est souvent purifié par des techniques de cristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le méthylnaltrexone subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le méthylnaltrexone peut être oxydé pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule de méthylnaltrexone.

Substitution : Le méthylnaltrexone peut subir des réactions de substitution, en particulier au niveau de l’atome d’azote.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Les réactions de substitution font souvent intervenir des agents halogénants comme le brome ou le chlore.

Principaux produits

Les principaux produits formés par ces réactions comprennent diverses formes oxydées et réduites de méthylnaltrexone, qui peuvent avoir des propriétés pharmacologiques différentes .

Applications de la recherche scientifique

Le méthylnaltrexone a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier le comportement des composés d’ammonium quaternaires.

Biologie : Étudié pour ses effets sur la motilité gastro-intestinale et les interactions avec les récepteurs opioïdes.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs opioïdes.

Applications De Recherche Scientifique

Methylnaltrexone has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of quaternary ammonium compounds.

Biology: Investigated for its effects on gastrointestinal motility and opioid receptor interactions.

Industry: Utilized in the development of new pharmaceuticals targeting opioid receptors.

Mécanisme D'action

Le méthylnaltrexone exerce ses effets en se liant sélectivement aux récepteurs μ-opioïdes périphériques du tractus gastro-intestinal. Cette liaison empêche les opioïdes d’interagir avec ces récepteurs, ce qui réduit la constipation sans affecter l’analgésie médiée par le système nerveux central. La structure d’ammonium quaternaire du méthylnaltrexone l’empêche de traverser la barrière hémato-encéphalique, assurant ainsi son action périphérique .

Comparaison Avec Des Composés Similaires

Composés similaires

Naltrexone : Un antagoniste opioïde non sélectif qui traverse la barrière hémato-encéphalique et est utilisé pour traiter la dépendance aux opioïdes et à l’alcool.

Naloxone : Un autre antagoniste opioïde utilisé pour inverser les surdoses d’opioïdes, qui traverse également la barrière hémato-encéphalique.

Unicité

La caractéristique unique du méthylnaltrexone est son incapacité à traverser la barrière hémato-encéphalique, ce qui lui permet de soulager la constipation induite par les opioïdes sans affecter le soulagement de la douleur. Cela le rend particulièrement utile pour les patients qui ont besoin d’un traitement continu par les opioïdes .

Activité Biologique

Methylnaltrexone bromide (MTNX) is a peripherally acting mu-opioid receptor antagonist primarily used to treat opioid-induced constipation (OIC) in patients with advanced illness. Its biological activity is characterized by its ability to selectively block the effects of opioids in the gastrointestinal tract without affecting central nervous system (CNS) opioid receptors, thereby alleviating constipation while minimizing withdrawal symptoms.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties that enhance its clinical utility:

- Bioavailability : High bioavailability following subcutaneous administration.

- Half-life : Approximately 8-9 hours.

- Metabolism : Minimal metabolism, with renal and non-renal elimination routes.

- Drug Interactions : Limited potential for drug-drug interactions .

This compound functions by antagonizing mu-opioid receptors located in the gastrointestinal tract. Unlike traditional opioid antagonists, which can cross the blood-brain barrier (BBB), this compound is designed to act peripherally, thus sparing CNS effects. However, studies have shown that it can induce miosis (pupil constriction), suggesting some degree of CNS penetration .

Case Studies and Trials

- Opioid-Induced Constipation : A randomized controlled trial demonstrated that this compound significantly reduced oral-cecal transit time compared to placebo, indicating effective relief from OIC. The mean reduction in transit time was from 132.3 minutes to 54.5 minutes in the treatment group .

- Mortality Benefits : A retrospective analysis of 12 trials indicated that this compound may reduce all-cause mortality compared to placebo in patients with advanced illness, particularly those with cancer .

- Adverse Effects : In clinical trials, this compound was well-tolerated, with no significant adverse effects reported among subjects receiving long-term opioid therapy .

Comparative Efficacy Table

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Beattie et al., 2007 | Healthy volunteers | This compound vs. placebo | Significant reduction in oral-cecal transit time |

| ResearchGate Study | Patients with OIC | This compound | Improved bowel movement frequency |

| JAMA Study | Patients on chronic opioids | This compound | Reduced all-cause mortality compared to placebo |

Summary of Findings

This compound has been shown to effectively manage opioid-induced constipation through its selective action on peripheral mu-opioid receptors. Its pharmacokinetic profile supports its use in clinical settings, and emerging evidence suggests potential benefits beyond symptom relief, including improved survival rates in specific patient populations.

Propriétés

Key on ui mechanism of action |

Methylnaltrexone is a pheriphally-acting μ-opioid antagonists that acts on the gastrointestinal tract inhibit opioid-induced decrease in gastric motility and transit time. Because methylnaltrexone is a quaternary derivative of naltrexone, it produces its gastrointestinal effects without producing analgesic effects or withdrawal symptoms as it does not cross the blood-brain-barrier. |

|---|---|

Numéro CAS |

83387-25-1 |

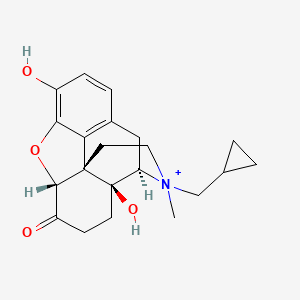

Formule moléculaire |

C21H26NO4+ |

Poids moléculaire |

356.4 g/mol |

Nom IUPAC |

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one |

InChI |

InChI=1S/C21H25NO4/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13/h4-5,12,16,19,25H,2-3,6-11H2,1H3/p+1/t16-,19+,20+,21-,22?/m1/s1 |

Clé InChI |

JVLBPIPGETUEET-GAAHOAFPSA-O |

SMILES |

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |

SMILES isomérique |

C[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |

SMILES canonique |

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |

Solubilité |

≥5 mg/mL |

Synonymes |

(5alpha)-17-(cyclopropylmethyl)-3,14-dihydroxy-17-methyl-4,5-epoxymorphinan-17-ium-6-one 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinanium-6-one methyl-naltrexone hydrobromide methylnaltrexone methylnaltrexone bromide morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, (5alpha)- morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, bromide, (5alpha,17R)- morphinanium, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-6-oxo-, (5alpha)- MRZ 2663BR MRZ-2663 N-methylnaltrexone bromide naltrexone MB naltrexone methobromide naltrexone methylbromide naltrexonium methiodide quaternary ammonium naltrexone relisto |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.